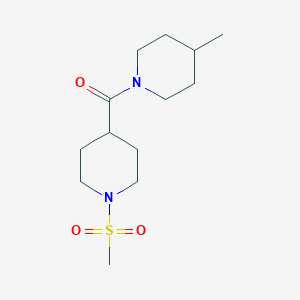
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, commonly known as MDPV, is a synthetic cathinone drug that has gained notoriety for its potent psychoactive effects. MDPV is structurally similar to other synthetic cathinones, such as methylone and mephedrone, which have been associated with a range of adverse effects, including addiction, psychosis, and death. Despite the risks associated with MDPV, it has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
MDPV acts primarily as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of MDPV, including euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
MDPV has a range of biochemical and physiological effects that are responsible for its psychoactive effects. These effects include increased heart rate, elevated blood pressure, and increased body temperature. Additionally, MDPV has been shown to have potent vasoconstrictive effects, which can lead to tissue damage and organ failure.
实验室实验的优点和局限性
MDPV has a number of advantages and limitations for use in laboratory experiments. One advantage of MDPV is its potent psychoactive effects, which can be used to study the neurobiology of addiction and other psychiatric disorders. Additionally, MDPV is relatively easy to synthesize and can be used in a variety of experimental settings. However, MDPV also has a number of limitations, including its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
未来方向
There are a number of future directions for research on MDPV. One area of focus is the development of novel therapeutic agents based on the structure of MDPV. Additionally, research is needed to better understand the long-term effects of MDPV use, including its potential for addiction and other adverse effects. Finally, research is needed to develop new methods for detecting MDPV use, which can help to prevent its abuse and misuse.
合成方法
MDPV is typically synthesized using a multi-step process that involves the reaction of piperidine with methylamine and a ketone precursor. The resulting product is then treated with sulfuric acid and distilled to yield MDPV. The synthesis of MDPV is relatively straightforward and can be accomplished using standard laboratory equipment.
科学研究应用
MDPV has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDPV has potent antidepressant and anxiolytic effects, making it a promising candidate for the treatment of depression and anxiety disorders. Additionally, MDPV has been shown to have potent analgesic effects, making it a potential alternative to opioid painkillers.
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-11-3-7-14(8-4-11)13(16)12-5-9-15(10-6-12)19(2,17)18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKLOMXQPNVPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[1-(methylsulfonyl)piperidin-4-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)





![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)


